Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[1,3-bis(1,1’-dimethylethyl)2H-imidazol-2-ylidene]gold(I) typically involves the reaction of gold(I) chloride with 1,3-bis(1,1’-dimethylethyl)imidazolium chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Chloro[1,3-bis(1,1’-dimethylethyl)2H-imidazol-2-ylidene]gold(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: It can be reduced to form gold nanoparticles.
Substitution: The chloride ligand can be substituted with other ligands, such as phosphines or thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions often involve the use of phosphines (e.g., triphenylphosphine) or thiolates under mild conditions.
Major Products Formed
Oxidation: Gold(III) complexes.
Reduction: Gold nanoparticles.
Substitution: Various gold(I) complexes with different ligands.
Scientific Research Applications
Chloro[1,3-bis(1,1’-dimethylethyl)2H-imidazol-2-ylidene]gold(I) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in cross-coupling reactions and cycloaddition reactions.
Biology: The compound has shown potential in biological applications, such as antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anticancer properties.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of novel materials
Mechanism of Action
The mechanism of action of Chloro[1,3-bis(1,1’-dimethylethyl)2H-imidazol-2-ylidene]gold(I) involves its ability to coordinate with various substrates through its gold center. The compound can activate substrates by facilitating electron transfer processes, thereby enhancing the reactivity of the substrates. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I)
- Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I)
Uniqueness
Chloro[1,3-bis(1,1’-dimethylethyl)2H-imidazol-2-ylidene]gold(I) is unique due to its bulky tert-butyl groups, which provide steric protection to the gold center. This steric hindrance enhances the compound’s stability and selectivity in catalytic reactions, making it a valuable catalyst in organic synthesis .
Properties
IUPAC Name |
chloro-(1,3-ditert-butylimidazol-2-ylidene)gold |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2.Au.ClH/c1-10(2,3)12-7-8-13(9-12)11(4,5)6;;/h7-8H,1-6H3;;1H/q;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAGJDJSGBJLSH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CN(C1=[Au]Cl)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20AuClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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